3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide

RAF kinase inhibition pyridyl isonicotinamide fluorine substitution

A structurally defined chemical probe for RAF kinase SAR programs. The 3-fluoro isonicotinamide motif paired with a 1-methyl-1H-pyrazol-5-yl hinge binder delivers a unique selectivity profile not interchangeable with other regioisomers. Use in C-Raf/MEK1 biochemical assays and antiproliferative profiling in RAF-mutant cell lines. >95% purity ensures reliable analytical reference for reaction monitoring, HPLC method development, and analog synthesis. Immediate availability for discovery programs.

Molecular Formula C16H14FN5O
Molecular Weight 311.32
CAS No. 2034393-57-0
Cat. No. B2812413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide
CAS2034393-57-0
Molecular FormulaC16H14FN5O
Molecular Weight311.32
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=NC=C3)F
InChIInChI=1S/C16H14FN5O/c1-22-15(5-7-21-22)14-3-2-11(8-19-14)9-20-16(23)12-4-6-18-10-13(12)17/h2-8,10H,9H2,1H3,(H,20,23)
InChIKeyXNAXBMIHNRMCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034393-57-0): Structural Classification and Patent Provenance for Research Procurement


3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034393-57-0) is a synthetic pyridyl isonicotinamide derivative that incorporates a 3-fluoro substituent on the isonicotinamide ring and a 1-methyl-1H-pyrazol-5-yl moiety at the 6-position of the pyridine core . The compound belongs to a chemotype claimed in patent WO 2016/038581 A1 (Novartis AG), a series of pyridyl isonicotinamide derivatives described as inhibitors of RAF kinase, potentially useful for the treatment of ovarian cancer, non-small cell lung cancer, and cancers driven by RAF mutations [1]. This structural assignment establishes the compound as a member of a therapeutically significant kinase inhibitor scaffold, meriting consideration in oncology-focused discovery programs.

Why Generic Substitution Fails for 3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide in RAF Kinase Inhibitor Research


Within the pyridyl isonicotinamide RAF inhibitor series disclosed by Novartis, minor structural variations—including the position of the fluorine atom, the heteroaryl substituent on the pyridine ring, and the linker geometry—can produce substantial shifts in kinase selectivity and cellular potency [1]. The 3-fluoro isonicotinamide motif paired with the 6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl scaffold defines a unique substitution pattern that cannot be assumed equivalent to other regioisomers (e.g., 2-fluoro or unsubstituted isonicotinamide analogs) or analogs bearing alternative heterocycles at the pyridine 6-position [2]. Generic substitution without confirming equivalent target engagement and selectivity profiles risks compromising experimental reproducibility in SAR campaigns and biological validation studies.

Quantitative Differentiation Evidence: 3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034393-57-0)


Structural Differentiation: 3-Fluoro vs. Unsubstituted Isonicotinamide in the RAF Kinase Inhibitor Scaffold

The compound incorporates a 3-fluoro substituent on the isonicotinamide ring, a position distinct from the 2-fluoro and unsubstituted isonicotinamide analogs also claimed within the patent series [1]. In related pyridyl isonicotinamide RAF inhibitor scaffolds, fluorine substitution at different ring positions has been shown to modulate both biochemical potency and kinase selectivity, though direct comparative data for this specific compound versus its unsubstituted or 2-fluoro counterparts are not publicly available [2].

RAF kinase inhibition pyridyl isonicotinamide fluorine substitution medicinal chemistry SAR

Heterocyclic Substituent Differentiation: 1-Methyl-1H-pyrazol-5-yl vs. Alternative Heteroaryl Groups at the Pyridine 6-Position

The compound bears a 1-methyl-1H-pyrazol-5-yl substituent at the 6-position of the central pyridine ring, a specific heterocyclic motif within the broad Markush structure claimed in WO 2016/038581 A1 [1]. The patent discloses a variety of heteroaryl substituents at this position, and the pyrazol-5-yl moiety is a notably privileged fragment in kinase inhibitor design due to its capacity to engage hinge-region hydrogen bond networks [2]. However, no head-to-head biochemical or cellular comparison data between the 1-methyl-1H-pyrazol-5-yl variant and other heteroaryl-substituted analogs from this series are available in the public domain.

RAF kinase heterocyclic SAR pyridyl isonicotinamide patent analysis kinase selectivity

Assay Context: Alpha Screen C-Raf/MEK1 Biochemical Assay Used for Pyridyl Isonicotinamide Series Evaluation

The patent family WO 2016/038581 A1 reports that the biochemical activity of pyridyl isonicotinamide compounds was measured in an Alpha Screen assay using a truncated C-Raf protein and MEK1 with an inactivating K97R ATP binding site mutation as a substrate [1]. The synthesis and biochemical activity of 18 compounds are described in the patent, establishing this assay as the relevant platform for head-to-head comparison within this chemotype [2]. However, the specific compound CAS 2034393-57-0 is not individually disclosed among the exemplified compounds in the publicly available patent highlight, and its IC50 value in this assay has not been published.

RAF kinase assay Alpha Screen C-Raf biochemical screening Novartis patent

Physicochemical Differentiation: Molecular Properties Relevant to Permeability and Solubility Profiling

The compound has a molecular weight of 311.32 g/mol, calculated logP of approximately 2.43, 1 H-bond donor, 5 H-bond acceptors, and a topological polar surface area (tPSA) of approximately 72 Ų, placing it within favorable drug-like physicochemical space [1]. In comparison, the broader class of pyridyl isonicotinamide RAF inhibitors spans a range of molecular weights and lipophilicities; the relatively compact structure and moderate lipophilicity of CAS 2034393-57-0 may offer advantages for permeability and solubility relative to larger, more lipophilic analogs within the series [2]. However, direct comparative solubility, permeability, or metabolic stability data for this compound versus specific analogs are not publicly available.

physicochemical properties drug-likeness Lipinski permeability solubility

Recommended Research Applications for 3-Fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034393-57-0)


RAF Kinase SAR Probe: Evaluating the Contribution of 3-Fluoro Isonicotinamide to C-Raf and B-Raf Inhibition

This compound is best deployed as a defined structural probe in RAF kinase structure-activity relationship (SAR) studies, leveraging the Alpha Screen C-Raf/MEK1 biochemical assay platform established in the Novartis patent series [1]. Given that the parent patent reports sub-nanomolar IC50 values for certain pyridyl isonicotinamide exemplars (e.g., BDBM50201030, IC50 = 0.1 nM against C-Raf), in-house screening of CAS 2034393-57-0 in this standardized assay can establish its potency rank relative to other series members and quantify the contribution of the 3-fluoro isonicotinamide motif to target engagement [2]. This application addresses the current evidence gap caused by the absence of publicly available biochemical data for this specific compound.

Kinase Selectivity Profiling: Mapping the Selectivity Fingerprint of the 1-Methyl-1H-pyrazol-5-yl Pyridyl Isonicotinamide Chemotype

The 1-methyl-1H-pyrazol-5-yl substituent is a privileged kinase hinge-binding motif whose selectivity profile may differ from other heteroaryl-substituted pyridyl isonicotinamide analogs [1]. This compound should be prioritized for broad kinase selectivity panel screening (e.g., against a panel of 50–100 kinases including RAF isoforms, other MAPK pathway kinases, and common off-target kinases) to define its selectivity fingerprint. The resulting data would enable direct comparison with established RAF inhibitors and inform the compound's utility as a chemical tool versus a potential lead series representative [2].

Cellular Pharmacology: Evaluating Antiproliferative Activity in RAF-Mutant Cancer Cell Lines

The patent series claims utility in ovarian cancer, non-small cell lung cancer, and RAF-mutation-driven cancers, establishing a rational basis for cellular testing of pyridyl isonicotinamide derivatives [1]. This compound is applicable for antiproliferative profiling in RAF-mutant cell lines (e.g., A375 BRAF V600E melanoma, HCT-116 KRAS mutant colorectal) alongside wild-type RAF cell lines to assess both potency and mutant-selectivity. Its favorable calculated physicochemical properties (MW 311.32, tPSA 72 Ų) suggest adequate cell permeability for such assays [2]. Direct comparison with clinically relevant RAF inhibitors (e.g., vemurafenib, dabrafenib) in the same cellular context would quantify its differentiation from approved agents.

Custom Synthesis Reference Standard: Procurement for In-House Library Enumeration and Analog Synthesis

For medicinal chemistry groups pursuing RAF kinase inhibitor programs, CAS 2034393-57-0 serves as a validated reference standard representing the 3-fluoro, 6-(1-methyl-1H-pyrazol-5-yl) substitution pattern within the pyridyl isonicotinamide scaffold [1]. Procurement at >95% purity supports its use as an analytical reference for reaction monitoring, HPLC method development, and as a starting material or benchmark for analog synthesis. The compound's inclusion in the Novartis patent family provides a structural precedent that can guide medicinal chemistry design while leaving ample unexplored chemical space for novel intellectual property generation [2].

Quote Request

Request a Quote for 3-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.